3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
Description
This compound features a propanamide backbone with a 4-chlorophenylthio group and a 4-(thiophen-2-yl)thiazol-2-yl substituent. Its synthesis likely follows routes analogous to other thiazole-propanamide derivatives, such as cyclization of thiourea with α-halo ketones or coupling reactions involving sulfhydryl groups .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSKDKWFLHIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 3-((4-chlorophenyl)thio)propanoic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in compound 14 demonstrates superior antitumor activity (MGI%: 19%) compared to 4-nitrophenyl derivatives, which are primarily used in anticancer screening . This highlights the role of electron-withdrawing groups in modulating bioactivity.
- Thiophene vs. Pyridine : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to pyridinyl substituents in pesticidal analogues (e.g., P6 ), which prioritize halogenated alkyl chains for lipid membrane interaction.
- Propanamide Linker : The propanamide moiety is a common scaffold in both pharmaceuticals (e.g., antitumor agents ) and agrochemicals (e.g., pesticidal compounds ), underscoring its versatility in molecular design.
Pharmacological and Physicochemical Properties
- Electronic Effects : The electron-deficient thiazole ring (due to the thiophen-2-yl substituent) may enhance binding to enzymes like cyclooxygenase-2 (COX-2), as observed in anti-inflammatory thiazole-propanamides .
Challenges and Limitations
- Data Gaps : While antitumor and pesticidal activities are reported for analogues , the target compound lacks explicit bioactivity data, necessitating further testing.
- Synthetic Complexity : Multi-step synthesis (e.g., cyclization followed by sulfhydryl coupling) may reduce yield compared to simpler thiazole derivatives .
Biological Activity
The compound 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of the compound typically involves the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base, followed by purification techniques such as column chromatography. The structure has been confirmed through single crystal X-ray diffraction, revealing specific bond angles and torsion angles that contribute to its biological activity .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives, including the compound . Thiazole-based compounds have shown effectiveness against various viral targets, including the Tobacco Mosaic Virus (TMV) and HIV. The compound's structural features suggest it may interact with viral proteins, inhibiting their function.
- EC50 Values : The effective concentration (EC50) values for related thiazole compounds have been reported in the range of 0.35 μM to 58.7 μg/mL against TMV and HIV . While specific EC50 data for our compound is not yet available, its structural similarities suggest comparable efficacy.
Cytotoxicity
Cytotoxicity is a critical factor in evaluating the safety profile of any therapeutic compound. The half-maximal cytotoxic concentration (CC50) provides insight into how toxic a substance is to cells:
- CC50 Values : For related compounds, CC50 values have been documented between 3.98 μM and higher concentrations depending on structural modifications . Monitoring these values will be essential in future studies to establish a therapeutic index.
Study 1: Thiazole Derivatives Against Viral Infections
A study evaluating various thiazole derivatives demonstrated that modifications at specific positions significantly enhanced antiviral activity. The introduction of electron-withdrawing groups like chlorine at the para position was found to improve binding affinity to viral proteins .
| Compound | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|
| Compound A | 0.35 | 3.98 | >11 |
| Compound B | 58.7 | 250 | >4 |
| This compound | TBD | TBD | TBD |
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships for thiazole derivatives indicated that substituents at the nitrogen and sulfur atoms significantly affect biological activity. Compounds with bulky groups showed enhanced potency against viral strains compared to those with smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
